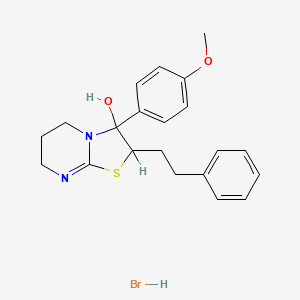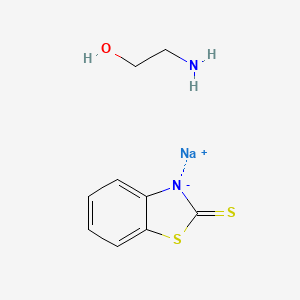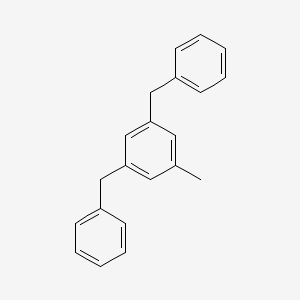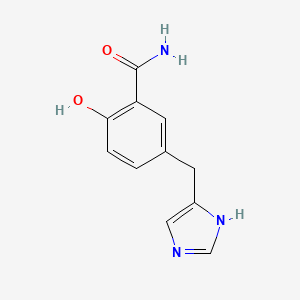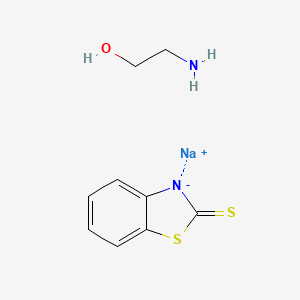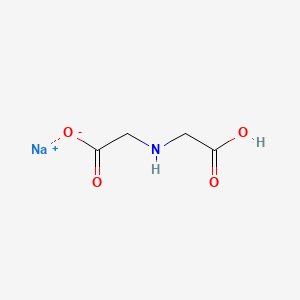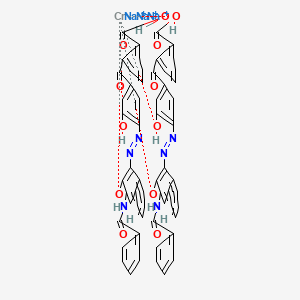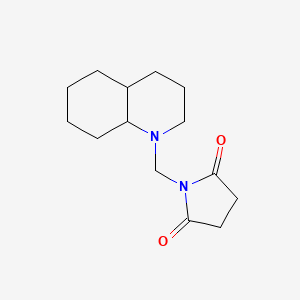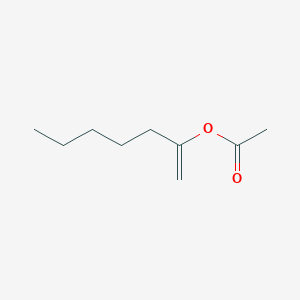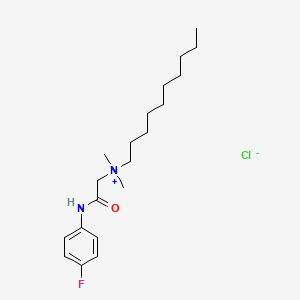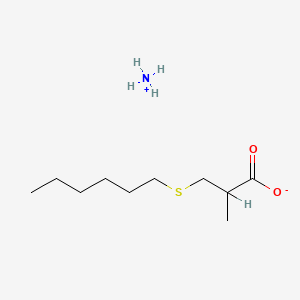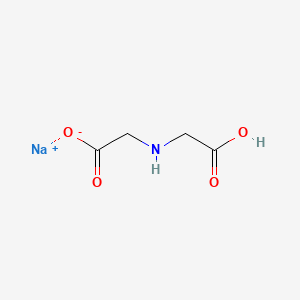
Iminodiacetic acid, monosodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iminodiacetic acid, monosodium is an organic compound with the formula C4H6NO4Na. It is a derivative of iminodiacetic acid, where one of the carboxylic acid groups is neutralized with sodium. This compound is a white solid and is known for its chelating properties, which means it can form stable complexes with metal ions. This characteristic makes it valuable in various applications, particularly in the field of chromatography and metal ion separation.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of iminodiacetic acid, monosodium typically involves the neutralization of iminodiacetic acid with sodium hydroxide. The reaction can be represented as follows:
HN(CH2COOH)2+NaOH→HN(CH2COOH)(CH2COONa)+H2O
In industrial settings, the synthesis often starts with disodium iminodiacetate, which is then partially acidified to produce monosodium iminodiacetate. This process involves the reaction of disodium iminodiacetate with a controlled amount of a strong acid, such as hydrochloric acid, to achieve the desired monosodium form .
化学反応の分析
Types of Reactions
Iminodiacetic acid, monosodium undergoes various chemical reactions, primarily due to its chelating ability. Some of the common reactions include:
Complexation: It forms stable complexes with metal ions such as copper, nickel, and zinc.
Substitution: The carboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form iminodiacetic acid and sodium ions.
Common Reagents and Conditions
Complexation: Typically involves metal salts like copper sulfate or nickel chloride in aqueous solutions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Hydrolysis: Requires either strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Complexation: Metal-iminodiacetate complexes.
Substitution: Various substituted iminodiacetic acid derivatives.
Hydrolysis: Iminodiacetic acid and sodium ions.
科学的研究の応用
Iminodiacetic acid, monosodium has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in metal ion separation and purification processes.
Industry: Applied in the production of herbicides, such as glyphosate, where it serves as an intermediate.
作用機序
The primary mechanism by which iminodiacetic acid, monosodium exerts its effects is through chelation. The compound acts as a tridentate ligand, meaning it can form three bonds with a metal ion. This involves the nitrogen atom and the two carboxylate groups, creating a stable five-membered ring structure with the metal ion. This chelation process is crucial in applications like metal ion separation and protein purification, where the stability and specificity of the metal-ligand complex are essential .
類似化合物との比較
Similar Compounds
Nitrilotriacetic acid (NTA): Another chelating agent with three carboxylate groups, but it forms stronger complexes than iminodiacetic acid.
Ethylenediaminetetraacetic acid (EDTA): A tetradentate ligand that forms even more stable complexes with metal ions compared to iminodiacetic acid.
N-Methyliminodiacetic acid (MIDA): Similar in structure but with a methyl group attached to the nitrogen atom, offering different chelating properties.
Uniqueness
Iminodiacetic acid, monosodium is unique due to its balance of stability and reactivity. It forms stable complexes with metal ions, but not as strong as those formed by EDTA, making it suitable for applications where moderate binding strength is required. Additionally, its ability to act as a tridentate ligand provides versatility in various chemical and biological processes .
特性
CAS番号 |
32607-00-4 |
|---|---|
分子式 |
C4H6NNaO4 |
分子量 |
155.08 g/mol |
IUPAC名 |
sodium;2-(carboxymethylamino)acetate |
InChI |
InChI=1S/C4H7NO4.Na/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChIキー |
YMUIJWOIZMVBQZ-UHFFFAOYSA-M |
正規SMILES |
C(C(=O)O)NCC(=O)[O-].[Na+] |
関連するCAS |
142-73-4 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


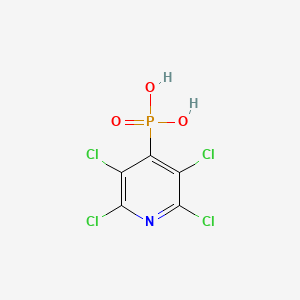
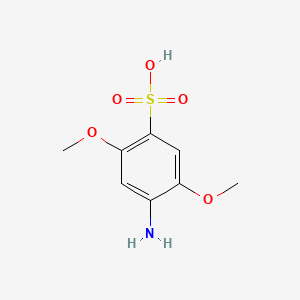
![4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid](/img/structure/B12699513.png)
